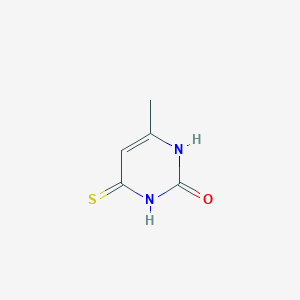
4-Methyl-6-sulfanylpyrimidin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-6-sulfanylpyrimidin-2-ol is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Methyl-6-sulfanylpyrimidin-2-ol, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a sulfanyl group, which is known to enhance the biological efficacy of various organic compounds. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methyl group at the C-4 position and a sulfanyl group at the C-6 position, which are critical for its biological activity. The presence of these functional groups contributes to its solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds often range from 0.19 μmol/mL to higher concentrations depending on the specific derivative and target organism.
Anticancer Properties
Pyrimidine derivatives are also recognized for their anticancer activities. The mechanism typically involves the inhibition of key enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition disrupts the proliferation of cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in cultured cancer cell lines .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that similar pyrimidine derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . These effects are particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in nucleotide synthesis.
- Cellular Uptake : The sulfanyl group enhances cellular permeability, allowing for better absorption and efficacy within target tissues.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrimidine derivatives can modulate ROS levels, contributing to their cytotoxic effects on cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on various substituted pyrimidines highlighted that this compound exhibited notable activity against Bacillus subtilis and Aspergillus niger, with MIC values comparable to standard antimicrobial agents .
- Cancer Cell Line Studies : In vitro assays using breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent .
- Inflammation Models : Animal models subjected to inflammatory stimuli showed reduced levels of inflammatory markers when treated with this compound, supporting its potential therapeutic application in inflammatory diseases .
Propiedades
IUPAC Name |
6-methyl-4-sulfanylidene-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-3-2-4(9)7-5(8)6-3/h2H,1H3,(H2,6,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRQBNQXRFQZGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)NC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














